

Technical Support Center: Enhancing Low-Temperature Performance of NaFSI Electrolytes

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Compound of Interest

Compound Name: Sodium bis(fluorosulfonyl)imide

Cat. No.: B1448128

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the low-temperature performance of **sodium bis(fluorosulfonyl)imide (NaFSI)** electrolytes in sodium-ion batteries (SIBs).

Troubleshooting Guide

This guide addresses common issues encountered during low-temperature experiments with NaFSI-based electrolytes.

Issue 1: Rapid capacity fade and poor cycling stability at sub-zero temperatures.

Q: My sodium-ion cell shows a significant drop in capacity and becomes unstable when cycled below 0°C. What are the likely causes and how can I fix this?

A: This is a common problem primarily caused by increased electrolyte viscosity and reduced ionic conductivity at low temperatures, which slows down the movement of sodium ions.^{[1][2][3]} The sluggish kinetics lead to poor charge transfer at the electrode-electrolyte interface.^[4]

Troubleshooting Steps:

- Optimize the Solvent System: Standard carbonate-based electrolytes often freeze or become highly viscous at low temperatures.^{[1][5]} Consider replacing or supplementing them

with ether-based solvents, which generally have lower melting points and maintain better fluidity in the cold.[6][7][8]

- Linear Ethers: Dimethoxyethane (DME) and diethylene glycol dimethyl ether (DEGDME) are known to have good chemical stability.[7][8]
- Cyclic Ethers: Tetrahydrofuran (THF) can offer excellent low-temperature performance due to its weak solvation energy with sodium ions, though its oxidative stability at high voltages might be a concern.[8][9]
- Introduce a Co-solvent or Diluent: Adding a co-solvent can modify the Na⁺ solvation structure, potentially reducing the energy required for desolvation at the electrode surface and improving ion transfer kinetics.[10]
 - Cyclopentyl methyl ether (CPME): This non-fluorinated diluent can enhance the participation of the anion in the solvation sheath, which has been shown to improve cycling performance at temperatures as low as -20°C and -50°C.[10]
 - 1,3-Dioxolane (DOL): DOL can improve the solubility of the sodium salt and promote the formation of a stable, NaF-rich solid electrolyte interphase (SEI) on the anode.[11]
- Utilize Electrolyte Additives: Small amounts of specific additives can significantly impact the formation and stability of the SEI and cathode electrolyte interface (CEI), which is crucial for stable cycling.[12] Additives can help regulate the interphase impedance and prevent detrimental side reactions.[12]

Issue 2: Low ionic conductivity at low temperatures, leading to high cell resistance.

Q: My electrochemical impedance spectroscopy (EIS) measurements show a large increase in internal resistance as I lower the temperature. How can I improve the ionic conductivity of my NaFSI electrolyte?

A: The increase in resistance is directly related to the drop in ionic conductivity due to higher viscosity and slower ion movement at cold temperatures.[1][13] The choice of solvent and salt concentration is critical to mitigating this effect.

Troubleshooting Steps:

- **Solvent Selection:** As mentioned previously, ether-based solvents are highly effective. Their lower viscosity at low temperatures compared to carbonates is a key advantage for maintaining ionic conductivity.^{[7][8]} Carboxylate esters have also been investigated and can enable high conductivities, but may have issues with interfacial stability.^[14]
- **Adjust Salt Concentration:** The concentration of NaFSI can be optimized. While higher concentrations can sometimes improve performance by altering the Na⁺ solvation structure, this can also lead to increased viscosity. A systematic study of different concentrations is recommended to find the optimal balance for your specific solvent system.
- **Localized High-Concentration Electrolytes (LHCE):** This approach involves creating localized areas of high salt concentration within a more dilute bulk electrolyte. This can help in forming a stable SEI while maintaining good bulk ionic conductivity.

Quantitative Data Summary

The following table summarizes the performance of different electrolyte formulations at low temperatures as reported in the literature.

Electrolyte Composition (Salt: NaFSI unless specified)	Electrode Pair	Temperature (°C)	Performance Metric	Source
THF-based electrolyte	Na ₂ /3Mn ₂ /3Ni ₁ /3O ₂ (MN) Na	-40	Initial discharge capacity was 89.3% of room temp.; 94.1% capacity retention after 100 cycles at 0.2C.[9]	[9]
1.0 M NaPF ₆ in DEE with CPME diluent	HC NVP full cell	-20	~110 mAh g ⁻¹ discharge capacity (similar to 25°C); 97.2% capacity retention for 230 cycles.[10]	[10]
1.0 M NaPF ₆ in DEE with CPME diluent	HC NVP full cell	-50	58 mAh g ⁻¹ discharge capacity (~53% of 25°C).[10]	[10]
3 M NaFSI in DMC	HC Na	-20	Retained 44.3% of its room-temperature capacity.[14]	[14]
1,3-Dioxolane (DOL) as a co-solvent with NaPF ₆	Sn microparticles (μ-Sn) Na	-40	248.3 mAh g ⁻¹ reversible capacity after 1500 cycles at 0.5 A g ⁻¹ . [11]	[11]

Frequently Asked Questions (FAQs)

Q1: Why are ether-based electrolytes often preferred over carbonate-based ones for low-temperature applications?

A1: Ether-based electrolytes are favored primarily due to their superior properties at low temperatures.^{[6][7]} They generally have lower melting points and viscosities compared to carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).^{[5][8]} This allows for better ion mobility and higher ionic conductivity at sub-zero conditions, which is critical for maintaining battery performance.^{[7][13]}

Q2: What is the role of the Na⁺ solvation structure in low-temperature performance?

A2: The Na⁺ solvation structure, which is the arrangement of solvent molecules around a sodium ion, plays a crucial role. A strong solvation shell can have a high energy barrier for desolvation when the ion enters the electrode, slowing down the reaction kinetics.^[10] Weakly solvating electrolytes, often achieved with ether solvents or specific additives, can lower this energy barrier, thus facilitating faster charge transfer at the electrode-electrolyte interface, especially at low temperatures.^{[4][8]}

Q3: Can additives really make a significant difference in performance?

A3: Yes, additives can have a profound impact even in small quantities.^[12] They primarily function by participating in the formation of the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interface (CEI) on the cathode. A well-formed, stable, and ionically conductive interface layer is essential for preventing continuous electrolyte decomposition and ensuring stable and efficient cycling, particularly under the stressful conditions of low temperatures.^{[12][13]}

Q4: What are the main safety concerns when working with NaFSI and ether-based electrolytes at low temperatures?

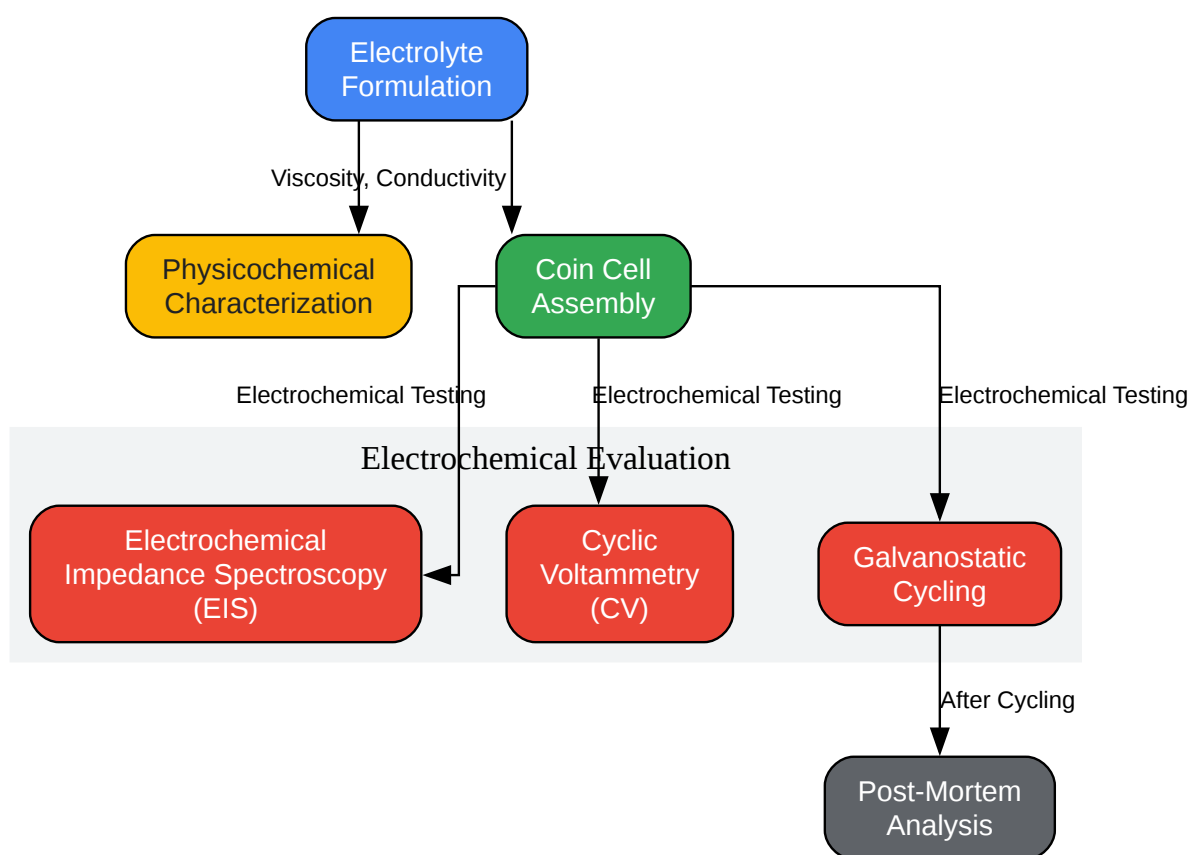
A4: While ether solvents offer performance benefits, they can be more volatile and flammable than some carbonate solvents. Standard laboratory safety protocols for handling flammable liquids should always be followed. At low temperatures, the primary concern shifts to the potential for sodium dendrite growth on the anode during charging.^[1] These dendrites can

penetrate the separator and cause an internal short circuit. The formation of a stable SEI, often facilitated by appropriate electrolyte formulation, is key to suppressing dendrite growth.[7]

Experimental Protocols & Visualizations

Experimental Workflow for Electrolyte Evaluation

The following diagram outlines a typical workflow for evaluating the low-temperature performance of a newly formulated NaFSI electrolyte.

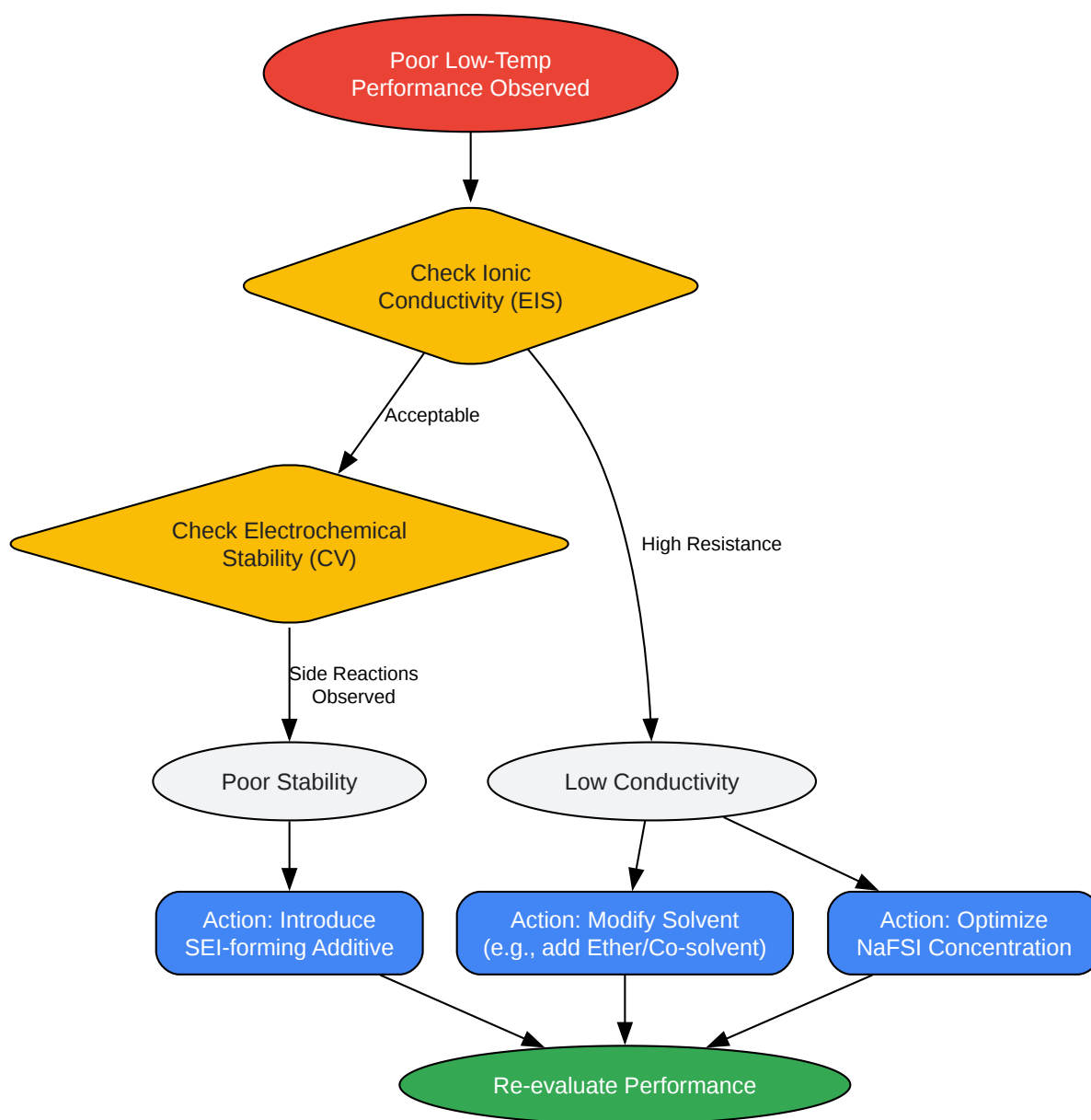


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Fig. 1: Standard workflow for testing low-temperature electrolytes.

Troubleshooting Logic for Poor Low-Temperature Performance

This diagram illustrates a logical approach to diagnosing and addressing poor performance in low-temperature SIBs.



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Fig. 2: A decision tree for troubleshooting electrolyte issues.

Key Experimental Methodologies

1. Electrochemical Impedance Spectroscopy (EIS)

- Objective: To measure the ionic conductivity of the electrolyte and the charge-transfer resistance at the electrode-electrolyte interface at various temperatures.
- Methodology:
 - Assemble a symmetric cell (e.g., Na || Na) or a coin cell with the electrolyte to be tested.
 - Place the cell in a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25°C, 0°C, -20°C, -40°C).
 - Connect the cell to a potentiostat equipped with a frequency response analyzer.
 - Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
 - Record the impedance data and plot it on a Nyquist plot (Z' vs. $-Z''$).
 - The intercept of the semicircle with the real axis (Z') at high frequency corresponds to the bulk electrolyte resistance (R_b). The diameter of the semicircle corresponds to the charge-transfer resistance (R_{ct}).
 - Calculate ionic conductivity (σ) using the formula: $\sigma = d / (A * R_b)$, where 'd' is the thickness of the separator and 'A' is the electrode area.

2. Cyclic Voltammetry (CV)

- Objective: To determine the electrochemical stability window of the electrolyte and observe any redox reactions or electrolyte decomposition.
- Methodology:
 - Assemble a three-electrode cell or a coin cell using a working electrode (e.g., stainless steel, hard carbon) and a sodium metal counter/reference electrode.

- Place the cell in the temperature-controlled chamber and allow it to stabilize.
- Using a potentiostat, sweep the potential between defined voltage limits (e.g., -0.2 V to 4.5 V vs. Na/Na⁺) at a slow scan rate (e.g., 0.1 mV/s).
- Record the resulting current. The potential limits where a sharp increase in current is observed define the electrochemical stability window. Peaks within the window correspond to the redox reactions of the electrode material.

3. Galvanostatic Cycling

- Objective: To evaluate the practical performance of the electrolyte in a full or half-cell, including specific capacity, coulombic efficiency, and cycle life at different temperatures.
- Methodology:
 - Assemble coin cells (e.g., Hard Carbon || Na or a full cell like Hard Carbon || NVPF) with the test electrolyte.
 - Place the cells in a temperature-controlled battery cycler.
 - Perform a few formation cycles at room temperature at a low C-rate (e.g., C/20) to form a stable SEI.
 - Set the desired low temperature and allow the cells to thermally equilibrate.
 - Cycle the cells at a specific C-rate (e.g., C/10 or C/5) between the designated voltage cutoffs.
 - Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency over a large number of cycles (e.g., 100-500 cycles).

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